N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Overview
Description
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound. It is part of the pyrrole and pyrrolidine family, which are known for their diverse biological and medicinal importance. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta ring fused with a pyrrolidine ring and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by methylation of the resulting hexahydrocyclopenta[c]pyrrol-2(1H)-amine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrole-2-carboxaldehyde: Similar in structure but lacks the hexahydrocyclopenta ring.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrole ring but have different substituents and biological activities
Uniqueness
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships .
Properties
CAS No. |
54528-01-7 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine |
InChI |
InChI=1S/C8H16N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-9H,2-6H2,1H3 |
InChI Key |
WIRZQCKLOALVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CC2CCCC2C1 |
Origin of Product |
United States |
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